molecular formula C19H22FNO2 B6311257 benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate CAS No. 154001-43-1

benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate

Cat. No.: B6311257
CAS No.: 154001-43-1
M. Wt: 315.4 g/mol
InChI Key: BGHNPJADXSHKGZ-HWLODFJYSA-N
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Description

Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a phenylethyl group, and a fluorocyclopropane carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the phenylethyl group can be synthesized via a Grignard reaction. The fluorocyclopropane carboxylate can be prepared through a cyclopropanation reaction using a fluorinated alkene and a diazo compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the Friedel-Crafts and Grignard reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The phenylethyl group can be reduced to a phenylethyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorocyclopropane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Phenylethyl alcohol.

    Substitution: Substituted fluorocyclopropane derivatives.

Scientific Research Applications

Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the fluorocyclopropane ring can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Contains a benzyl group and an amine group.

    Phenylethylamine: Contains a phenylethyl group and an amine group.

    Fluorocyclopropane carboxylic acid: Contains a fluorocyclopropane ring and a carboxylic acid group.

Uniqueness

Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate is unique due to its combination of a benzyl group, a phenylethyl group, and a fluorocyclopropane carboxylate. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.C4H5FO2/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;5-3-1-2(3)4(6)7/h2-11,13,16H,12H2,1H3;2-3H,1H2,(H,6,7)/t13-;2-,3+/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHNPJADXSHKGZ-HWLODFJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]CC2=CC=CC=C2.C1C(C1F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[NH2+]CC2=CC=CC=C2.C1[C@@H]([C@@H]1F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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